![molecular formula C19H15F3N4OS B6584343 2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1251694-75-3](/img/structure/B6584343.png)
2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a pyridine ring, a sulfanyl group, and a trifluoromethylphenyl group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine and pyridine rings, the introduction of the methyl and trifluoromethyl groups, and the formation of the sulfanyl linkage .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of both pyrimidine and pyridine rings suggests that the compound may have interesting electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfanyl group might make it more polar, while the trifluoromethyl group might increase its lipophilicity .Scientific Research Applications
Anti-Fibrosis Activity
The pyrimidine moiety in this compound has been employed in designing privileged structures in medicinal chemistry. Specifically, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated for their anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6) . Notably, 12m and 12q compounds demonstrated better anti-fibrotic activities than Pirfenidone and Bipy55′DC, with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs.
Fungicidal Activity
While not directly studied for fungicidal activity, pyrimidine derivatives have exhibited diverse biological activities. If you’re interested in exploring fungicidal applications, further investigations could be conducted to assess the efficacy of this compound against fungal pathogens .
Tyrosine Kinase Inhibition
Imatinib, a well-known tyrosine kinase inhibitor used to treat leukemia, shares structural similarities with pyrimidine-based compounds. Although not specifically studied for VU0622767-1, exploring its potential as a tyrosine kinase inhibitor could be an intriguing avenue .
Other Biological Activities
Pyrimidine derivatives have also been reported as antimicrobial, antiviral, and antitumor agents. Investigating these aspects further may reveal additional applications for VU0622767-1 .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-fibrotic activities .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .
Biochemical Pathways
Similar compounds have been found to affect the pathways related to fibrosis .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4OS/c1-12-24-16(15-8-4-5-9-23-15)10-18(25-12)28-11-17(27)26-14-7-3-2-6-13(14)19(20,21)22/h2-10H,11H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZAMIOCNVBWKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SCC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide |
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